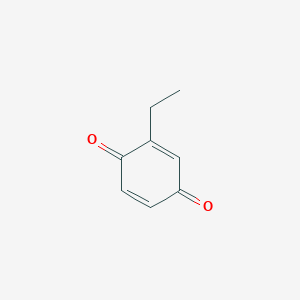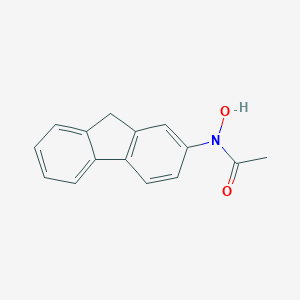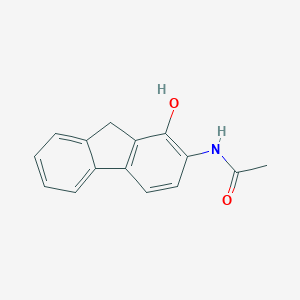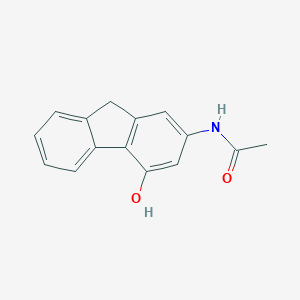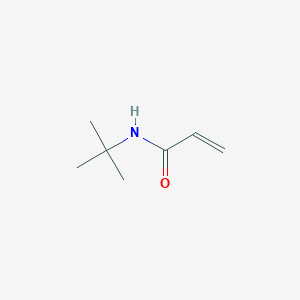
N-Tert-butylacrylamide
Overview
Description
N-Tert-butylacrylamide is an organic compound that belongs to the class of acrylamides. It is a colorless liquid that can solidify at room temperature. This compound is known for its stability and solubility in water, making it a valuable monomer in polymer chemistry .
Mechanism of Action
Target of Action
N-Tert-butylacrylamide (NtBA) is a hydrophobic acrylamide . It is a temperature-sensitive monomer that can be potentially used in drug delivery systems, dewatering of proteins, and immobilization of cells . The primary targets of NtBA are the cells or tissues where the drug delivery or other applications are intended.
Mode of Action
NtBA interacts with its targets primarily through the formation of polymeric structures. It can be polymerized by free-radical crosslinking copolymerization . The resulting polymers can form hydrogels, which are used in various applications such as drug delivery . The interaction of NtBA with its targets can result in changes in the physical properties of the target cells or tissues, such as their hydration state .
Biochemical Pathways
The biochemical pathways affected by NtBA are primarily related to its polymerization and the formation of hydrogels . The polymerization process involves the reaction of NtBA with other monomers, leading to the formation of polymeric chains. These chains can then crosslink to form a hydrogel, which can absorb large amounts of water and swell . The swelling and deswelling of the hydrogel can affect various biochemical processes in the target cells or tissues.
Pharmacokinetics
The hydrogel can control the release of the drug, potentially improving its bioavailability .
Result of Action
The molecular and cellular effects of NtBA’s action are primarily related to its ability to form hydrogels. These hydrogels can control the release of drugs, leading to a more targeted and efficient drug delivery . Additionally, the swelling and deswelling of the hydrogels can affect the physical properties of the target cells or tissues .
Action Environment
The action of NtBA and the properties of the resulting hydrogels can be influenced by various environmental factors. For example, the temperature can affect the swelling and deswelling behavior of the hydrogels . Additionally, the presence of other substances, such as electrolytes, can also affect the properties of the hydrogels .
Biochemical Analysis
Biochemical Properties
N-Tert-butylacrylamide is used as a comonomer in the synthesis of novel temperature-sensitive hydrogels . These hydrogels have the ability to alter their volume or structure depending on temperature change . The nature of these interactions is closely associated with the hydrophilic and hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used in the synthesis of hydrogels . The hydrogels exhibited enhanced temperature sensitivity and superior kinetics during the swelling, deswelling and pulsatile swelling processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Tert-butylacrylamide can be synthesized through the Ritter reaction, which involves the reaction of acrylonitrile with tert-butyl alcohol in the presence of a strong acid like sulfuric acid . The reaction conditions typically include a temperature range of 0-10°C and a reaction time of several hours.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of reactants and the use of efficient mixing and cooling systems to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions: N-Tert-butylacrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in various applications.
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form tert-butylamine and acrylic acid.
Common Reagents and Conditions:
Polymerization: Potassium peroxodisulfate is commonly used as an initiator for the polymerization of this compound.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used to catalyze the hydrolysis reaction.
Major Products:
Scientific Research Applications
N-Tert-butylacrylamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-Isopropylacrylamide: Similar to N-Tert-butylacrylamide, it forms temperature-sensitive hydrogels but has a different lower critical solution temperature.
N-Vinylpyrrolidone: Used in the synthesis of hydrogels with different properties compared to those formed by this compound.
Uniqueness: this compound is unique due to its ability to form hydrogels with specific temperature-sensitive properties. This makes it particularly useful in applications requiring precise control over swelling and deswelling behaviors .
Properties
IUPAC Name |
N-tert-butylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5-6(9)8-7(2,3)4/h5H,1H2,2-4H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHJDMUEHUHAJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25267-41-8 | |
| Record name | Poly(N-tert-butylacrylamide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25267-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1040114 | |
| Record name | tert-Butylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals | |
| Record name | 2-Propenamide, N-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
107-58-4 | |
| Record name | tert-Butylacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butylacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-TERT-BUTYLACRYLAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenamide, N-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | tert-Butylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-tert-butylacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-TERT-BUTYLACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ13FSH48K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: - Molecular formula: C₇H₁₃NO- Molecular weight: 127.19 g/mol- Spectroscopic data: - 1H NMR (CDCl3): δ 1.2 (s, 9H, (CH3)3C), 5.4 (d, 1H, CH2=C), 5.7 (d, 1H, CH2=C), 6.2 (br s, 1H, NH) [] - FTIR: characteristic peaks for amide and vinyl groups []
A: Incorporating NtBA into copolymers allows for fine-tuning of the LCST, enhancing hydrophobicity, and improving mechanical properties compared to pure poly(N-isopropylacrylamide) (PNIPAM) hydrogels. [, , , , ]
A: NtBA can be polymerized using various techniques, including free radical polymerization, [, , ] controlled radical polymerization techniques like RAFT, [, , ] and nitroxide-mediated polymerization (NMP). [, ]
A: NtBA exhibits different reactivity ratios depending on the comonomer used. For example, in copolymerization with N-isopropylacrylamide (NIPAM), NtBA shows a lower reactivity ratio than NIPAM, leading to a higher incorporation of NIPAM in the copolymer. [] In contrast, NtBA has a higher reactivity ratio than 7-acryloyloxy-4-methyl coumarin (AMC) in their copolymerization. []
A: Increasing the NtBA content in PNIPAM copolymers generally lowers the LCST due to the increased hydrophobicity provided by the tert-butyl group. [, , ]
A: While often studied in aqueous environments, the behavior of NtBA-based copolymers can be modified in other solvents. For example, in a mixture of water and methanol, the hydrogen bonding interactions change during the coil-globule transition, as observed through micro ATR-FTIR spectroscopy. []
A: NtBA-based polymers are being explored for controlled drug delivery applications due to their ability to release loaded drugs in a temperature-controlled manner. [, ]
A: Yes, NtBA has been successfully incorporated into surface coatings to create thermoresponsive substrates for cell culture. These surfaces allow for cell sheet harvesting without the need for enzymatic detachment. [, , ]
A: The solubility of NtBA has been experimentally determined in various solvents at different temperatures using methods like the synthetic method. []
A: Molecular dynamics simulations can be used to study the interactions between NtBA-based copolymers and proteins, shedding light on their binding mechanisms and potential for applications such as protein affinity reagents. []
ANone: Various techniques are employed for characterization, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
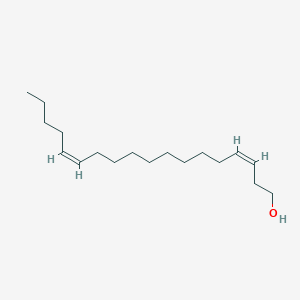
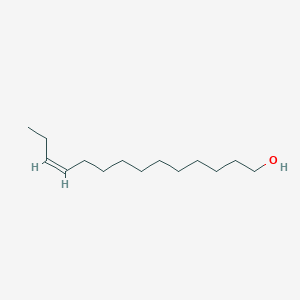
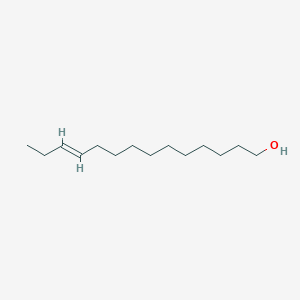
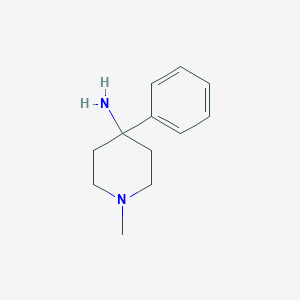
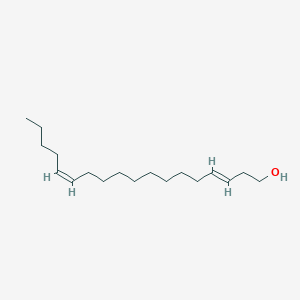
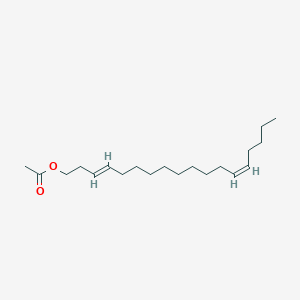
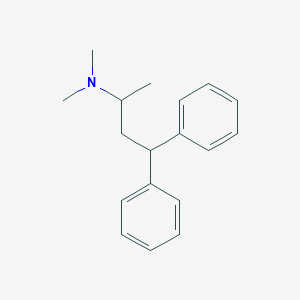
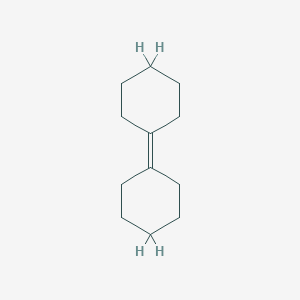
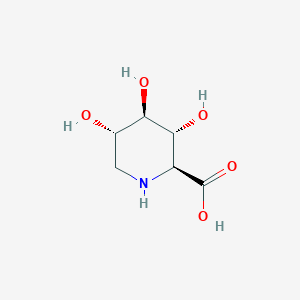
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B110184.png)
